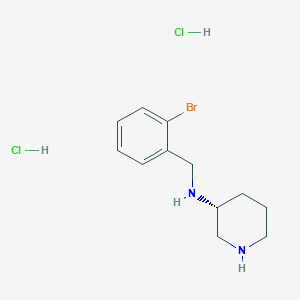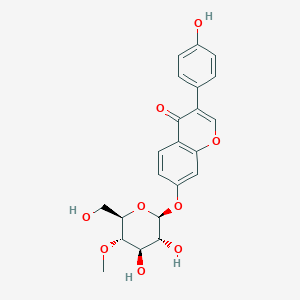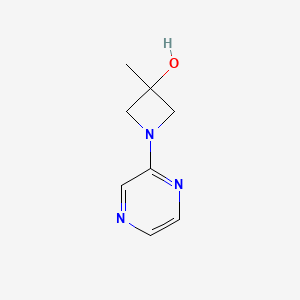
(R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H17BrN2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of piperidin-3-amine.
Bromination: The piperidin-3-amine is then reacted with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain ®-N-(2-Bromobenzyl)piperidin-3-amine.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid in an aqueous or alcoholic solution.
Industrial Production Methods
Industrial production of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Automated Purification: Industrial processes often use automated systems for purification, including high-performance liquid chromatography (HPLC) and crystallization techniques.
化学反応の分析
Types of Reactions
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products
Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include dehalogenated amines or reduced amine derivatives.
科学的研究の応用
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.
類似化合物との比較
Similar Compounds
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
N-(2-Chlorobenzyl)piperidin-3-amine dihydrochloride: A similar compound with a chlorine atom instead of bromine, affecting its reactivity and biological effects.
N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride: A fluorinated analog with distinct chemical and biological properties.
Uniqueness
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(3R)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFNJYETGCLLJ-NVJADKKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2884808.png)
![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)

![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)



![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

